molecular formula C26H32O9 B1644113 Terretonin

Terretonin

Cat. No. B1644113
M. Wt: 488.5 g/mol
InChI Key: CYHGEJACRPDZDP-IKNWHQMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terretonin is a natural product found in Penicillium citreonigrum, Mallotus nudiflorus, and Penicillium citreoviride with data available.

Scientific Research Applications

Biosynthesis and Structure

  • Biosynthetic Pathway : Terretonin is a fungal meroterpenoid with a unique tetracyclic structure, derived from Aspergillus terreus. Its biosynthesis involves a multifunctional cytochrome P450 and a novel isomerase, responsible for its distinctive D-ring construction and methoxy group rearrangement (Matsuda et al., 2015).
  • Structural Elucidation : Structural and absolute configuration of various terretonin compounds, including Terretonin N, have been determined through methods like X-ray crystallography and spectroscopic analysis (Hamed et al., 2018).

Anticancer Properties

  • Cytotoxicity against Cancer Cells : Terretonin has shown significant cytotoxic effects against human prostate and ovarian cancer cells, indicating its potential as an anticancer agent. It induces apoptosis and cell death in these cancer cell lines (Ghfar et al., 2021).

Antimicrobial and Embryotoxic Effects

  • Antimicrobial Activity : Some terretonin compounds have demonstrated antimicrobial activity against various microorganisms, including potential for use in treating bacterial infections (Oleinikova et al., 2016).
  • Embryotoxicity : Research on marine-derived terretonin compounds like Terretonins H and I has explored their embryotoxic effects, highlighting their potential biological impact on early developmental stages in certain species (Oleinikova et al., 2016).

Inhibition of Mitochondrial Respiratory Chain

  • Respiratory Chain Inhibition : Terretonins E and F, isolated from Aspergillus insuetus, show inhibitory activity against the mammalian mitochondrial respiratory chain, suggesting their role in bioenergetics and potential therapeutic applications (López-Gresa et al., 2009).

Protective Effects against Acute Lung Injury

  • Therapeutic Potential in Lung Injury : Terretonin has been studied for its protective effects against sepsis-induced acute lung injury in mice. It modulates key signaling pathways, including SIRT1/Nrf2/NF-κBp65/NLRP3, highlighting its anti-inflammatory and antioxidant properties (Mohamed et al., 2021).

properties

Product Name

Terretonin

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

IUPAC Name

methyl (2R,4aR,4bS,10aS,10bS,12aR)-6,10b-dihydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-4a,9,10,11-tetrahydronaphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m1/s1

InChI Key

CYHGEJACRPDZDP-IKNWHQMFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1=C(C(=O)[C@@]3([C@@]2(CC(=C)[C@]4([C@H]3C(=O)O[C@@](C4=O)(C)C(=O)OC)C)O)C)O)(C)C

SMILES

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C

Canonical SMILES

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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